molecular formula C26H22Br2N6OS B15034350 (2Z)-5-amino-2-[3-bromo-4-(dimethylamino)benzylidene]-7-[3-bromo-4-(dimethylamino)phenyl]-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile

(2Z)-5-amino-2-[3-bromo-4-(dimethylamino)benzylidene]-7-[3-bromo-4-(dimethylamino)phenyl]-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile

Cat. No.: B15034350
M. Wt: 626.4 g/mol
InChI Key: IJMSNDDLCWOOHW-YVNNLAQVSA-N
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Description

The compound “(2Z)-5-AMINO-7-[3-BROMO-4-(DIMETHYLAMINO)PHENYL]-2-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE” is a synthetic organic molecule characterized by its complex structure, which includes multiple functional groups such as amino, bromo, dimethylamino, oxo, and cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

    Formation of the thiazolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of bromo and dimethylamino groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Formation of the methylene bridge: This step may involve condensation reactions using suitable aldehydes or ketones.

    Final functionalization: Introduction of amino and cyano groups can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or dimethylamino groups.

    Reduction: Reduction reactions can target the oxo group or the cyano groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the cyano groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Materials Science: Potential use in the development of organic semiconductors or photovoltaic materials.

Biology and Medicine

    Drug Development: Investigation of its potential as a pharmacophore in drug design.

    Biological Probes: Use as a fluorescent probe for studying biological processes.

Industry

    Dyes and Pigments: Potential application in the synthesis of novel dyes or pigments.

    Polymers: Use in the development of specialty polymers with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-5-AMINO-7-[3-BROMO-4-(DIMETHYLAMINO)PHENYL]-2-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE: Similar compounds may include other thiazolopyridine derivatives with different substituents.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups and its potential for diverse applications. The presence of multiple reactive sites allows for a wide range of chemical modifications, making it a versatile molecule for research and industrial applications.

Properties

Molecular Formula

C26H22Br2N6OS

Molecular Weight

626.4 g/mol

IUPAC Name

(2Z)-5-amino-7-[3-bromo-4-(dimethylamino)phenyl]-2-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile

InChI

InChI=1S/C26H22Br2N6OS/c1-32(2)20-7-5-14(9-18(20)27)10-22-25(35)34-24(31)16(12-29)23(17(13-30)26(34)36-22)15-6-8-21(33(3)4)19(28)11-15/h5-11,23H,31H2,1-4H3/b22-10-

InChI Key

IJMSNDDLCWOOHW-YVNNLAQVSA-N

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC(=C(C=C4)N(C)C)Br)C#N)N)Br

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=C2C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC(=C(C=C4)N(C)C)Br)C#N)N)Br

Origin of Product

United States

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